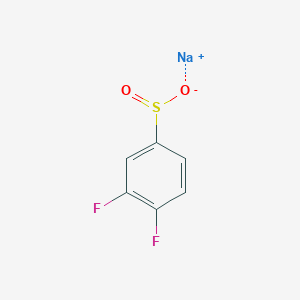
4-(Furan-2-yl)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-2-(trifluoromethyl)aniline is an organic compound that features a furan ring and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The furan ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts .
Industrial Production Methods
Industrial production of 4-(Furan-2-yl)-2-(trifluoromethyl)aniline may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of robust catalysts and reagents that can be easily recycled is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones, quinones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated anilines, nitroanilines.
Scientific Research Applications
4-(Furan-2-yl)-2-(trifluoromethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-2-methyl aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Furan-2-yl)-2-chloroaniline: Contains a chloro group instead of a trifluoromethyl group.
4-(Furan-2-yl)-2-nitroaniline: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
4-(Furan-2-yl)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s chemical stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)8-6-7(3-4-9(8)15)10-2-1-5-16-10/h1-6H,15H2 |
InChI Key |
AMKMVVDUFGPMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


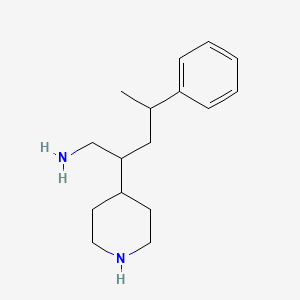
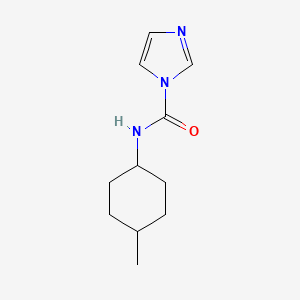
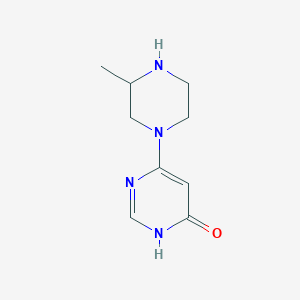
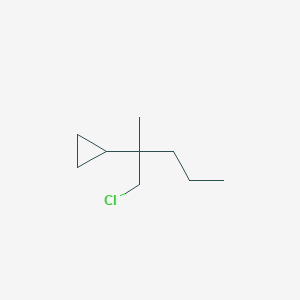

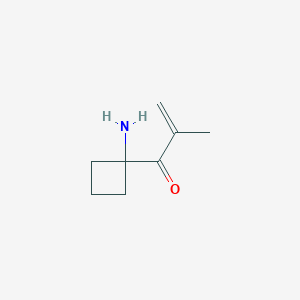
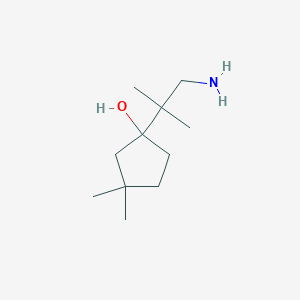
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
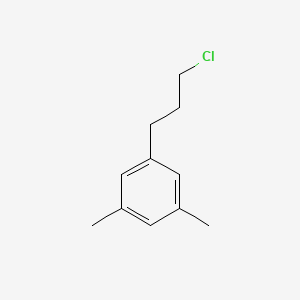
![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
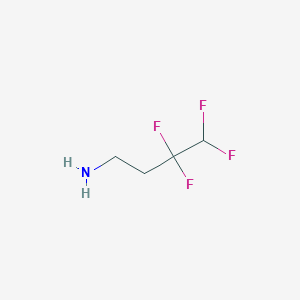
![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)

